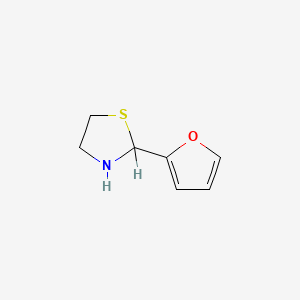

2-(furan-2-yl)-1,3-thiazolidine

Description

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQNTXBXKKMEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966184 | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-60-0 | |

| Record name | Thiazolidine, 2-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthesis

The classical method for synthesizing 2-(furan-2-yl)-1,3-thiazolidine typically involves the reaction of furfural with thiourea or thiazolidine-2,4-dione under acidic conditions.

- Reaction Conditions :

- Furfural (0.01 mol) and thiourea (0.01 mol) are mixed in a solvent such as toluene.

- A catalytic amount of piperidine may be added to facilitate the reaction.

- The mixture is heated under reflux for a specified duration.

This method has been reported to yield the desired compound with moderate efficiency, often requiring longer reaction times compared to modern techniques.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a more efficient alternative to classical methods, significantly reducing reaction times and improving yields.

- Procedure :

- An equimolar mixture of furfural and thiourea is placed in a microwave reactor.

- The reaction is conducted under microwave irradiation at controlled power levels (e.g., 300 W) for a short duration (e.g., 10-12 minutes).

- The product is then cooled, filtered, and recrystallized from ethanol.

Research indicates that this method can achieve yields of up to 82% compared to lower yields from traditional heating methods.

Comparative Analysis of Preparation Methods

The following table summarizes the key differences between classical and microwave-assisted synthesis methods for preparing this compound:

| Method | Yield (%) | Reaction Time | Solvent Used | Notes |

|---|---|---|---|---|

| Classical Synthesis | Moderate (50-70%) | Longer (several hours) | Toluene | Requires reflux; lower efficiency |

| Microwave-Assisted Synthesis | High (up to 82%) | Short (10-12 minutes) | Minimal solvent | Faster reaction; higher efficiency |

Other Notable Methods

Green Chemistry Approaches

Recent studies have explored green chemistry approaches that utilize environmentally benign solvents and catalysts to synthesize this compound. These methods aim to enhance sustainability while maintaining high yields and purity.

Alternative Synthetic Routes

Another notable route involves the condensation of thiazolidine derivatives with various aldehydes under mild conditions, which can also yield derivatives of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)-1,3-thiazolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidine derivatives with different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the thiazolidine ring can be modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine or furan rings .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Activity:

Research has shown that thiazolidine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that a series of furan-2-ylmethylene thiazolidinediones act as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), which is implicated in inflammatory responses. These compounds were shown to reduce leukocyte recruitment in mouse models of acute peritonitis, highlighting their potential for treating inflammatory diseases .

2. Antibacterial Activity:

The antibacterial efficacy of 2-(furan-2-yl)-1,3-thiazolidine derivatives has been evaluated against various bacterial strains. Compounds derived from this scaffold have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.98 to 3.9 µg/ml, indicating promising antibacterial properties .

3. Anticancer Potential:

Recent studies have explored the anticancer properties of thiazolidine derivatives. Certain furan-containing thiazolidines have been identified as effective agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Case Studies

Case Study 1: Thiazolidinedione Derivatives as PI3K Inhibitors

A specific derivative, AS-252424, was identified as a potent PI3Kgamma inhibitor through structure-based design and X-ray crystallography. This compound showed selective inhibition in cellular assays and significantly reduced inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Activity Assessment

In a systematic evaluation of various thiazolidinedione derivatives, researchers assessed their antimicrobial activity against common pathogens. The study revealed that modifications to the thiazolidine core could enhance antibacterial activity, particularly against resistant strains of bacteria .

Data Tables

| Compound | Biological Activity | MIC (µg/ml) | Target Pathway |

|---|---|---|---|

| AS-252424 | Anti-inflammatory | N/A | PI3Kgamma |

| Compound A | Antibacterial | 0.98 | Cell wall synthesis |

| Compound B | Anticancer | N/A | Apoptosis induction |

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

This compound () replaces the thiazolidine hydrogen with a dichlorophenylamino group and introduces a dione moiety. Compared to 2-(furan-2-yl)-1,3-thiazolidine, the additional electron-withdrawing chlorine atoms could modulate reactivity and bioavailability.

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Substituting the furan with a dichlorophenyl group () eliminates the oxygen heteroatom, reducing polarity.

N-Acyl-2-Substituted-1,3-thiazolidines

Compounds like moguisteine () feature an acylated nitrogen and a methoxyphenoxy group, enabling antitussive activity via interactions with cough receptors. The absence of a furan ring here highlights the critical role of substituent choice in targeting specific biological pathways.

Bioactivity Comparison

Antifungal Activity

- This compound analogues : Derivatives such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () exhibit moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL).

- Thiazolidine-2,4-dione derivatives : These compounds () show improved antifungal efficacy due to the electron-deficient dione moiety, which may disrupt fungal membrane synthesis.

Anticancer Activity

- This compound hybrids : The compound 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole () demonstrates selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL).

Biological Activity

2-(Furan-2-yl)-1,3-thiazolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anticancer agent and its effects on various cellular pathways.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring and a thiazolidine core, which are known for their roles in various biological activities. The presence of these heterocycles contributes to the compound's ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression.

- Inhibition of Tyrosine Kinases :

- Induction of Apoptosis :

- In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by increasing pro-apoptotic factors (BAX) and decreasing anti-apoptotic factors (Bcl-2). For example, one study showed an increase in apoptosis from 3.1% to 31.4% in HT-29 cells treated with a thiazolidine derivative .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Pharmacological Properties

The pharmacological profile of this compound suggests it may possess additional therapeutic benefits:

- Antidiabetic Effects : Some thiazolidines are known for their insulin-sensitizing properties, making them candidates for diabetes management.

- Antimicrobial Activity : Certain derivatives have exhibited antibacterial properties against various pathogens, suggesting a broader spectrum of biological activity beyond anticancer effects .

Computational Studies

In silico studies have supported the experimental findings by modeling interactions between this compound and target proteins. Molecular docking studies indicated favorable binding conformations with significant hydrogen bonding interactions with key amino acids in the active sites of target enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(furan-2-yl)-1,3-thiazolidine derivatives, and how can reaction conditions be optimized?

Microwave-assisted synthesis is a high-efficiency method. For example, 3-benzyl-2-(furan-2-yl)thiazolidin-4-one was synthesized by reacting benzyl azide, furfuraldehyde, and mercaptoacetic acid under microwave irradiation (150°C, 80 W, 10 min), yielding 94% purity after silica column chromatography (petroleum ether/ethyl acetate) . Key parameters include reagent stoichiometry (1:1.1 molar ratio of azide to aldehyde), temperature control via IR sensors, and post-reaction purification. Alternative methods involve multicomponent reactions with Amberlyst A-15 catalysis for imidazole derivatives, though solvent selection and catalyst recycling require optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound derivatives?

- 1H NMR : Characteristic signals include thiazolidine ring protons (δ 3.2–4.5 ppm for S-CH₂ and N-CH₂ groups) and furan protons (δ 6.2–7.4 ppm for α- and β-positions).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) in thiazolidin-4-one derivatives and C-S (650–750 cm⁻¹) confirm ring formation.

- MS : Molecular ion peaks (e.g., m/z 210.25 for C₉H₁₀N₂O₂S derivatives) and fragmentation patterns validate molecular weight and substituent stability .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., MurB enzyme for antimicrobial activity) .

Advanced Research Questions

Q. How can crystallographic disorder in the furan ring of this compound derivatives be resolved during structural analysis?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies disorder. For example, in 3-benzyl-2-(furan-2-yl)thiazolidin-4-one, the furan ring exhibited a 90:10 occupancy ratio for two orientations. Refinement protocols include:

- Applying PART and SUMP instructions in SHELXL to model split positions.

- Using restraints (e.g., DELU, SIMU) to maintain reasonable geometry for disordered atoms .

Q. What strategies address metabolic instability of this compound-based pharmacophores in preclinical studies?

- Metabolic Shielding : Replace labile groups (e.g., thioether in N-acyl derivatives) with sulfone or malonate esters to resist oxidative degradation .

- Prodrug Design : Introduce hydrolyzable moieties (e.g., ethyl malonate in moguisteine) to enhance bioavailability and prolong half-life .

- In Silico ADMET Prediction : Tools like SwissADME evaluate metabolic hotspots (e.g., furan ring oxidation) to guide structural modifications .

Q. How can structure-activity relationship (SAR) studies improve the antitubercular activity of this compound derivatives?

- Substituent Screening : Electron-withdrawing groups (e.g., -NO₂ at the 4-position of phenyl) enhance activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL) .

- Hybridization : Conjugation with benzimidazole (e.g., 5-nitro-furan-2-yl derivatives) improves membrane penetration and target inhibition .

- Multi-parameter Optimization : Combine QSAR models with in vitro assays to balance lipophilicity (LogP 2–4) and solubility (≥50 µM in PBS) .

Methodological Considerations

Q. What experimental and computational approaches validate the biological activity of this compound derivatives?

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 10231) .

- Enzyme Inhibition : MurB enzyme assays (IC₅₀ ≤ 10 µM) using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., COX-1 binding) over 100 ns trajectories to assess stability and binding free energies (MM-PBSA) .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

- False Positives : Re-test compounds with >50% docking score deviation using orthogonal assays (e.g., SPR for binding kinetics).

- Solvent Effects : Include explicit solvent models (TIP3P) in MD simulations to account for hydrophobic interactions missed in vacuum .

- Crystallographic Validation : Compare predicted binding poses with SC-XRD data (e.g., RMSD ≤ 1.5 Å for ligand-protein complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.